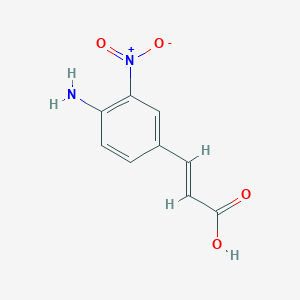
1-((2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a type of purinergic receptor that are activated by ATP and ADP. These receptors play a role in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been studied for its potential use in treating various medical conditions, including cardiovascular diseases, neurological disorders, and cancer.
Wissenschaftliche Forschungsanwendungen
Radiolabelled Compounds for Imaging
Studies involving radiolabelled compounds, such as [11C]L-159,884, a potent and selective ligand for the AT1 receptor, highlight the utility of these compounds in medical imaging, particularly for angiotensin II receptor imaging. These radiotracers, prepared through methylation of desmethyl phenolic precursors, are purified and utilized in diagnostic applications to explore receptor distribution and function in various physiological and pathological conditions (Hamill et al., 1996).
Coordination Chemistry and Molecular Interaction
Research into the coordination chemistry of compounds structurally related to 1-((2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine, such as the study by Bermejo et al. (2000), explores the synthesis and interaction of these compounds with metal centers. This work is foundational in the development of novel metal complexes with potential applications in catalysis, materials science, and as probes in biochemical studies (Bermejo et al., 2000).
Anticancer Activity
The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, as reported by Rehman et al. (2018), demonstrate the anticancer potential of these compounds. By assessing their inhibitory effects against various cancer cell lines, such research contributes to the discovery of new therapeutic agents with potential applications in cancer treatment (Rehman et al., 2018).
Herbicidal Ionic Liquids
The development of sulfonylurea-based herbicidal ionic liquids, as explored by Pernak et al. (2015), represents an innovative approach to pest management. These compounds, designed by combining a sulfonylurea moiety with various cation types, exhibit enhanced herbicidal activity, showcasing the potential of chemical synthesis in addressing agricultural challenges (Pernak et al., 2015).
Antinociceptive Pharmacology
Research on novel nonpeptidic B1 receptor antagonists, such as LF22-0542, reveals significant antinociceptive actions, suggesting their utility in treating inflammatory pain states and certain aspects of neuropathic pain. This line of research contributes to the understanding of pain mechanisms and the development of novel analgesics (Porreca et al., 2006).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-18-12-9-17-16(18)25(20,21)13-7-10-19(11-8-13)26(22,23)15-6-4-3-5-14(15)24-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINCPBJZRIGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)
![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)

![7-Fluoro-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2716625.png)
![2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2716626.png)

![5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2716630.png)


![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride](/img/structure/B2716634.png)
![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)
![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2716636.png)
